molecular formula C26H20ClFN4O2 B193487 6-[5-(aminomethyl)furan-2-yl]-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine CAS No. 697299-82-4

6-[5-(aminomethyl)furan-2-yl]-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine

Cat. No. B193487
M. Wt: 474.9 g/mol
InChI Key: NQHFMDSFFGTFSK-UHFFFAOYSA-N
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Description

The compound “6-[5-(aminomethyl)furan-2-yl]-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine” is an organic molecule with the CAS Number 697299-82-4 . Its molecular formula is C26H20ClFN4O2 and it has a molecular weight of 474.91400 .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C26H20ClFN4O2. It includes a furan ring substituted with an aminomethyl group, a quinazolin ring, and a phenyl ring substituted with a chloro and methoxy group .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available literature .

Scientific Research Applications

Tosylate Salts of Anticancer Drug Lapatinib

Ravikumar, K. et al. (2013) investigated tosylate salts of the anticancer drug lapatinib, which shares structural similarities with the compound . Their study focused on the crystallization and characterization of lapatinib cation in distorted U-like conformations, elucidating the role of nonbonded interactions in the solid state, crucial for the physicochemical properties of drug products (Ravikumar et al., 2013).

Novel 4-Arylaminoquinazolines with Antitumor Activity

Zhang, Y. et al. (2019) designed and synthesized novel 4-arylaminoquinazoline derivatives, including a compound similar to the one , showing significant inhibitory effects against tumor cells. Their study highlighted the potential of these compounds as potent antitumor agents, particularly in inducing apoptosis and cell cycle arrest in cancer cells (Zhang et al., 2019).

Fluorine-Substituted Quinazolin-2-Amine Derivatives for Anti-Inflammatory Activity

Sun, Y. et al. (2019) synthesized fluorine-substituted benzo[h]quinazolin-2-amine derivatives, exploring their improved solubility and potential anti-inflammatory effects. The study provides insights into the structural modifications enhancing the biological activities of such compounds (Sun et al., 2019).

Quinazolines as Histamine H4 Receptor Inverse Agonists

Smits, R. et al. (2008) explored quinazoline-containing compounds as histamine H4 receptor inverse agonists. These compounds showed potential as dual-action ligands for both histamine H1 and H4 receptors, indicating therapeutic benefits in anti-inflammatory applications (Smits et al., 2008).

Synthesis of Gefitinib for Imaging EGFR Tyrosine Kinase

Holt, D. et al. (2006) synthesized [11C]gefitinib, an inhibitor of epidermal growth factor receptor tyrosine kinase (EGFR-TK), for imaging purposes. This study showcases the application of similar compounds in diagnostic imaging, particularly in positron emission tomography (PET) for cancer research (Holt et al., 2006).

Synthesis and Biological Activity of Quinazolinone-4-Ones

Kaur, H. et al. (2010) synthesized thiadiazolylpyridinyl/indolylisoxazolyl quinazolinone-4-ones, evaluating their antipsychotic and anticonvulsant activities. This research expands the understanding of quinazoline derivatives in neuropharmacology (Kaur et al., 2010).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available literature .

Future Directions

The future directions for the study and application of this compound are not specified in the available literature .

properties

IUPAC Name

6-[5-(aminomethyl)furan-2-yl]-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClFN4O2/c27-22-12-19(5-8-25(22)33-14-16-2-1-3-18(28)10-16)32-26-21-11-17(4-7-23(21)30-15-31-26)24-9-6-20(13-29)34-24/h1-12,15H,13-14,29H2,(H,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHFMDSFFGTFSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C5=CC=C(O5)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620660
Record name 6-[5-(Aminomethyl)furan-2-yl]-N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[5-(aminomethyl)furan-2-yl]-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine

CAS RN

697299-82-4
Record name N-Dealkylated lapatinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0697299824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-[5-(Aminomethyl)furan-2-yl]-N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DEALKYLATED LAPATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MG3HT6C36
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

(5-(4-[3-Chloro-4-(3-fluoro-benzyloxy)-phenylamino]-quinazolin-6-yl)-furan-2-ylmethyl)-carbamic acid tert-butyl ester (0.0218 g, 0.0379 mmol) is dissolved in DCM (2 ml) and TFA (2 ml) is added dropwise. The reaction mixture is stirred at room temperature for 1 hour. The solvent is removed under a nitrogen stream and to the residue are added consecutively saturated aqueous potassium carbonate solution and DCM. The resulting mixture is extracted with DCM containing 5% THF, the combined organic extracts are dried (Na2SO4) and concentrated under reduced pressure to yield 17.6 mg (0.037 mmol, 98%) of the clean desired product.
Name
(5-(4-[3-Chloro-4-(3-fluoro-benzyloxy)-phenylamino]-quinazolin-6-yl)-furan-2-ylmethyl)-carbamic acid tert-butyl ester
Quantity
0.0218 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-[5-(aminomethyl)furan-2-yl]-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine
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6-[5-(aminomethyl)furan-2-yl]-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine
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6-[5-(aminomethyl)furan-2-yl]-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine
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6-[5-(aminomethyl)furan-2-yl]-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine
Reactant of Route 5
6-[5-(aminomethyl)furan-2-yl]-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine
Reactant of Route 6
6-[5-(aminomethyl)furan-2-yl]-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine

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